methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPI-287 is an opioid drug primarily used in scientific research. It is a highly selective agonist for the delta-opioid receptor, which is known to produce fewer convulsions compared to other drugs in this family. DPI-287 has shown antidepressant-like effects, making it a compound of interest in the study of mood disorders .
Vorbereitungsmethoden
The preparation of DPI-287 involves several synthetic routes and reaction conditions. One common method includes the use of 2,5-dimethyl-4-benzylpiperazine as a starting material, which undergoes a series of reactions to form the final compound. The industrial production methods for DPI-287 are not widely documented, but typically involve large-scale synthesis techniques that ensure high purity and yield .
Analyse Chemischer Reaktionen
DPI-287 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is often employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DPI-287 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of delta-opioid receptor agonists.
Biology: DPI-287 is employed in research on cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential antidepressant effects and its ability to produce fewer convulsions compared to other opioids.
Industry: DPI-287 is used in the development of new pharmaceuticals targeting the delta-opioid receptor.
Wirkmechanismus
DPI-287 exerts its effects by selectively binding to the delta-opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling events that result in the observed pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of specific G-protein coupled receptor pathways .
Vergleich Mit ähnlichen Verbindungen
DPI-287 is unique in its high selectivity for the delta-opioid receptor and its reduced risk of convulsions. Similar compounds include:
AZD2327: Another delta-opioid receptor agonist with similar properties.
BW373U86: Known for its selectivity towards the delta-opioid receptor.
DPI-3290: A compound with comparable effects but different chemical structure.
These compounds share some pharmacological properties with DPI-287 but differ in their chemical structures and specific receptor interactions.
Eigenschaften
Molekularformel |
C31H39N3O2 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |
InChI-Schlüssel |
PQMGDEIHRXQPCQ-FSGGQHMVSA-N |
Isomerische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


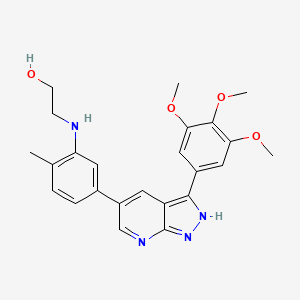
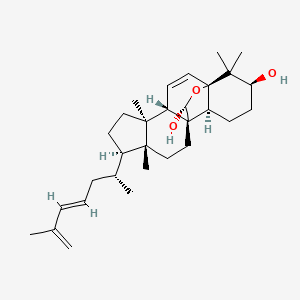
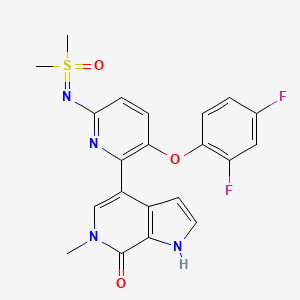
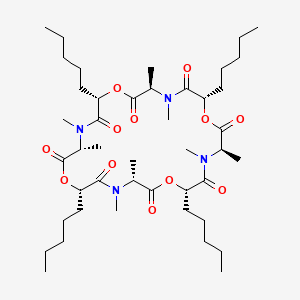
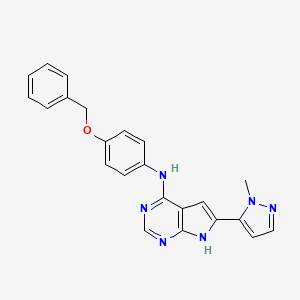
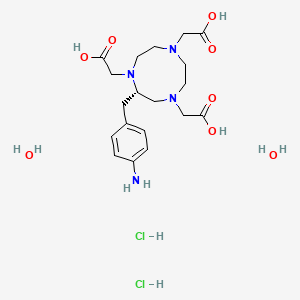
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
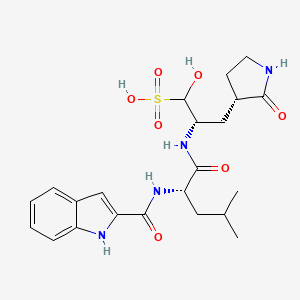
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
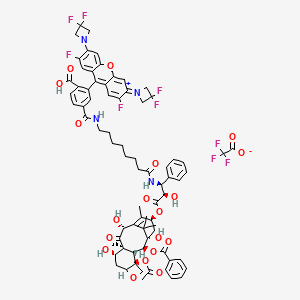
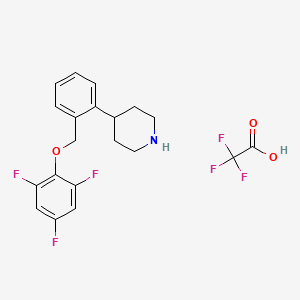
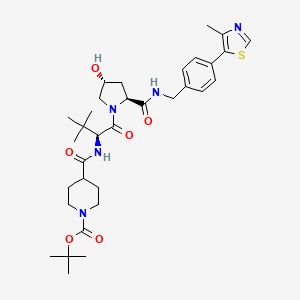
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
